REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[H-].[Na+].[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1.O>CN(C=O)C>[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:3]2[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]2[CH3:1])=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
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106.26 g
|
Type
|
reactant
|
Smiles
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CC=1NC=CC1C(=O)OCC
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Name
|
|
Quantity
|
131.13 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0.2 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.5 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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addition funnel over 45 minutes
|
Duration
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45 min
|
Type
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ADDITION
|
Details
|
after the addition
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (5×1.0 L)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (3.0 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
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Details
|
Filtration
|
Type
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WASH
|
Details
|
rinsing of the filter cake with diethyl ether (0.5 L) and concentration in vacuo (approx. 20 Torr)
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Type
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CUSTOM
|
Details
|
gave the crude product and DMF
|
Type
|
CUSTOM
|
Details
|
Residual DMF was removed on a cold finger trap
|
Type
|
CUSTOM
|
Details
|
rotary evaporator at full pump vacuum in a 40° C. water bath
|
Type
|
CUSTOM
|
Details
|
to give the crude benzylate pyrrole as an orange oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on a column of silica gel (125 mm OD, 1 kg 230-400 mesh, packed with hexanes-EtOAc 95:5)
|
Type
|
WASH
|
Details
|
eluted with hexanes:EtOAc (95:5, 2.0 L) and hexanes:EtOAc (90:10, 8.0 L)
|
Type
|
CUSTOM
|
Details
|
while collecting 500 mL fractions
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(=C(C=C2)C(=O)OCC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |